1-(5-Methylpyridin-3-yl)ethan-1-amine: A Comprehensive Technical Guide on Chemical Properties, Asymmetric Synthesis, and Applications in Drug Discovery
1-(5-Methylpyridin-3-yl)ethan-1-amine: A Comprehensive Technical Guide on Chemical Properties, Asymmetric Synthesis, and Applications in Drug Discovery
Executive Summary
As modern drug discovery increasingly pivots away from flat, sp2-hybridized molecules toward sp3-rich, three-dimensional chemical space, chiral heteroaryl alkylamines have emerged as privileged building blocks. 1-(5-Methylpyridin-3-yl)ethan-1-amine represents a highly versatile scaffold in this domain. This whitepaper provides an in-depth technical analysis of its physicochemical properties, details a self-validating protocol for its asymmetric synthesis via Ellman’s auxiliary, and outlines its critical role in advanced amide coupling workflows for drug candidate generation.
Physicochemical Profiling & Structural Rationale
Understanding the intrinsic properties of 1-(5-methylpyridin-3-yl)ethan-1-amine is critical for predicting its behavior in both synthetic workflows and biological systems[1],[2].
Structural Causality in Drug Design
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The Pyridine Core: The nitrogen atom in the pyridine ring serves as a potent hydrogen bond acceptor. In kinase inhibitor design, this moiety frequently interacts with the hinge region of the ATP-binding pocket. Furthermore, it improves the overall aqueous solubility of the resulting drug candidate.
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The 5-Methyl Substitution: The addition of a methyl group at the 5-position subtly increases the lipophilicity (LogP) of the fragment, driving favorable hydrophobic interactions deep within target binding pockets without drastically inflating the molecular weight.
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The Chiral 1-Aminoethyl Vector: The stereocenter at the benzylic position is the most critical feature. It dictates the precise 3D trajectory of the attached functional groups, allowing medicinal chemists to rigorously probe the steric constraints of a receptor and improve target selectivity.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 1-(5-Methylpyridin-3-yl)ethan-1-amine |
| CAS Registry Number | 1270526-80-1 |
| Molecular Formula | C8H12N2 |
| Molecular Weight | 136.19 g/mol |
| SMILES | CC(N)c1cncc(C)c1 |
| Physical State | Liquid (Free base); Solid powder (Hydrochloride salt) |
| Standard Purity (Commercial) | >95% (Chemical), >98% ee (Chiral) |
Asymmetric Synthesis: The Ellman Auxiliary Approach
While racemic mixtures of this amine can be synthesized and subsequently resolved via chiral preparative Supercritical Fluid Chromatography (SFC), de novo asymmetric synthesis is far more scalable and cost-effective. The gold standard for synthesizing chiral α-branched amines is the use of Ellman’s sulfinamide auxiliary [3],[4],[5].
This approach avoids the use of expensive, toxic transition-metal asymmetric hydrogenation catalysts, making it ideal for early-stage discovery and process scale-up.
Asymmetric synthesis of the chiral amine via Ellman's sulfinamide auxiliary.
Step-by-Step Methodology & Mechanistic Causality
Step 1: Imine Condensation
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Charge a dry, argon-purged flask with 1-(5-methylpyridin-3-yl)ethan-1-one (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF.
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Add Titanium(IV) ethoxide (Ti(OEt)4) (2.0 eq) dropwise at room temperature, then heat to 70°C for 12 hours.
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Causality: Ti(OEt)4 is strictly required here. It acts as both a Lewis acid to activate the ketone carbonyl and an in-situ desiccant to irreversibly scavenge the water byproduct, driving the equilibrium entirely toward the chiral sulfinyl imine[3].
Step 2: Diastereoselective Reduction
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Cool the reaction mixture containing the crude imine to -50°C.
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Slowly add Sodium Borohydride (NaBH4) (3.0 eq) as a solution in THF/MeOH. Stir for 4 hours.
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Causality: The bulky tert-butyl group of the chiral auxiliary sterically blocks one face of the imine double bond. The hydride from NaBH4 is forced to attack exclusively from the less hindered face. This facial selectivity establishes the new carbon stereocenter with exceptional diastereomeric excess (>95% de)[5].
Step 3: Acidic Deprotection
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Quench the reduction with saturated aqueous NH4Cl, extract with EtOAc, and concentrate the organic layer.
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Dissolve the protected amine in MeOH and add 4M HCl in dioxane. Stir at room temperature for 2 hours.
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Concentrate and triturate with diethyl ether to yield the (S)-1-(5-methylpyridin-3-yl)ethan-1-amine hydrochloride salt.
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Causality: The highly acidic conditions selectively cleave the N-S bond of the sulfinamide without epimerizing the newly formed chiral center, yielding a stable, highly pure solid salt ready for long-term storage[6].
Applications in Drug Discovery: Advanced Amide Coupling
In medicinal chemistry, this building block is predominantly utilized to form amide bonds with complex heteroaryl carboxylic acids. Because drug-like carboxylic acids are often sterically hindered or electronically deactivated, standard coupling reagents (like EDC/HOBt) frequently fail. Therefore, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the reagent of choice[7],[8].
HATU-mediated amide coupling workflow for integrating the amine into drugs.
Step-by-Step Methodology & Mechanistic Causality
Protocol:
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Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
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Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 10 minutes at room temperature (Pre-activation).
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Add 1-(5-methylpyridin-3-yl)ethan-1-amine hydrochloride (1.1 eq) to the mixture. Stir for 2-4 hours.
Mechanistic Rationale: HATU rapidly converts the carboxylic acid into an HOAt-active ester. The extraordinary efficiency of HATU arises from a neighboring group effect: the pyridine nitrogen atom within the HOAt leaving group stabilizes the incoming chiral amine through a hydrogen-bonded, 7-membered cyclic transition state[7].
Critical Warning: The pre-activation step must not exceed 10 minutes. Prolonged activation in the presence of DIPEA and HATU can lead to the formation of tetramethylguanidine (TMG) byproducts, which can react with the amine and severely complicate downstream purification[9],[10].
Self-Validating Analytical Workflows (QC)
To ensure scientific integrity, every synthesized batch of 1-(5-methylpyridin-3-yl)ethan-1-amine, or its downstream coupled products, must be subjected to a self-validating analytical system:
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Chiral Integrity (SFC): Chiral Supercritical Fluid Chromatography (SFC) using a Daicel Chiralpak AD-H or OD-H column is mandatory to confirm that the enantiomeric excess (ee) remains >98%. Epimerization during coupling is a common failure point that SFC will immediately detect.
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Structural Confirmation (1H NMR): In DMSO-d6, the structural markers are unmistakable. The chiral methine proton (CH-CH3) appears as a distinct multiplet at ~4.5 ppm, while the adjacent methyl group presents as a sharp doublet at ~1.5 ppm (J ≈ 6.8 Hz). The aromatic methyl group on the pyridine ring will appear as a distinct singlet at ~2.3 ppm.
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Achiral Purity (UPLC-MS): Reverse-phase UPLC coupled with mass spectrometry confirms the exact mass (M+H = 137.10) and ensures the absence of TMG byproducts[10] or unreacted sulfinamide.
References
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Molport Chemical Database. "1-(5-methylpyridin-3-yl)ethan-1-amine | 1270526-80-1". Available at: [Link]
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Wikipedia. "HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)". Available at: [Link]
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ACS Publications. "Enantioselective Synthesis of Savolitinib: Application of Mosher’s Method in the Development of Ellman’s Auxiliary-Directed Construction of the Key Chiral Amine Fragment". Available at: [Link]
-
Beilstein Journal of Organic Chemistry. "Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics". Available at:[Link]
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- 1. molport.com [molport.com]
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- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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